

# An In-depth Technical Guide to 2-(bromomethyl)-4-chlorothiophene

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## Compound of Interest

Compound Name: 2-(bromomethyl)-4-chlorothiophene

Cat. No.: B2779809

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## Introduction

**2-(bromomethyl)-4-chlorothiophene** is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromomethyl group and a chlorinated thiophene core, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its identifiers, proposed synthetic routes, and key chemical data.

## Core Identifiers and Physicochemical Properties

While a specific CAS Number for **2-(bromomethyl)-4-chlorothiophene** is not currently registered in major chemical databases, it is uniquely identified by its PubChem Compound ID. The following table summarizes its key identifiers and calculated properties.

| Identifier        | Value   | Source  |
|-------------------|---|---------|
| PubChem CID       | 57156624  | PubChem |
| IUPAC Name        | 2-(bromomethyl)-4-chlorothiophene               | PubChem |
| Molecular Formula | C <sub>5</sub> H <sub>4</sub> BrClS             | PubChem |
| Molecular Weight  | 211.51 g/mol                                    | PubChem |
| Canonical SMILES  | <chem>C1=C(SC=C1Cl)CBr</chem>                   | PubChem |
| InChI             | InChI=1S/C5H4BrClS/c6-2-5-1-4(7)3-8-5/h1,3H,2H2 | PubChem |
| InChIKey          | CDZULSQNPDJRDJ-UHFFFAOYSA-N                     | PubChem |

## Proposed Synthetic Experimental Protocols

A direct and published experimental protocol for the synthesis of **2-(bromomethyl)-4-chlorothiophene** is not readily available. However, based on established organic chemistry principles and published procedures for analogous compounds, a plausible multi-step synthetic pathway is proposed below. This pathway starts from the commercially available 2-acetylthiophene.

### Step 1: Chlorination of 2-Acetylthiophene to 2-Acetyl-4-chlorothiophene

This step introduces the chloro-substituent onto the thiophene ring.

Methodology:

- In a well-ventilated fume hood, dissolve 2-acetylthiophene (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution to 0-5 °C using an ice bath.

- Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 equivalents), portion-wise to the stirred solution. The addition of a Lewis acid catalyst like aluminum chloride ( $\text{AlCl}_3$ ) may be required to facilitate the reaction.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding water.
- Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acetyl-4-chlorothiophene.
- Purify the crude product by column chromatography on silica gel.

## Step 2: Reduction of 2-Acetyl-4-chlorothiophene to 1-(4-chlorothiophen-2-yl)ethanol

This step reduces the ketone to a secondary alcohol.

Methodology:

- Dissolve the purified 2-acetyl-4-chlorothiophene (1 equivalent) in a suitable solvent like methanol or ethanol in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ) (1.5 equivalents), in small portions.
- Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.
- Once the reaction is complete, carefully add water to quench the excess reducing agent.
- Remove the solvent under reduced pressure.

- Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol.

## Step 3: Bromination of 1-(4-chlorothiophen-2-yl)ethanol to 2-(bromomethyl)-4-chlorothiophene

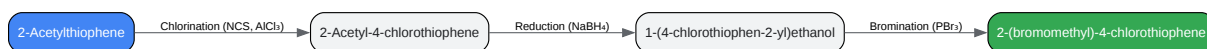
This final step converts the alcohol to the target bromomethyl compound.

Methodology:

- In a fume hood, dissolve the 1-(4-chlorothiophen-2-yl)ethanol (1 equivalent) in a dry, aprotic solvent such as dichloromethane.
- Cool the solution to 0 °C.
- Slowly add a brominating agent, such as phosphorus tribromide (PBr<sub>3</sub>) (0.5 equivalents), dropwise to the stirred solution.
- Allow the reaction to proceed at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours, monitoring by TLC.
- Carefully pour the reaction mixture onto ice water to quench the reaction.
- Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography to yield pure **2-(bromomethyl)-4-chlorothiophene**.

## Logical Workflow Diagram

The following diagram illustrates the proposed synthetic pathway from 2-acetylthiophene to **2-(bromomethyl)-4-chlorothiophene**.



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Caption: Proposed synthesis of **2-(bromomethyl)-4-chlorothiophene**.

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